3-Chloro-5-(pentafluorosulfur)benzoic acid
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4ClF5O2S . Its IUPAC name is 3-chloro-5-(pentafluoro-lambda~6~-sulfanyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(pentafluorosulfur)benzoic acid consists of a benzene ring substituted with a chlorine atom, a pentafluorosulfur group, and a carboxylic acid group .Physical And Chemical Properties Analysis
3-Chloro-5-(pentafluorosulfur)benzoic acid has a molecular weight of 282.62 .Scientific Research Applications
Catalytic Applications
Research demonstrates the use of 3-Chloro-5-(pentafluorosulfur)benzoic acid derivatives in catalysis. For instance, Ag-NPs embedded in Zn-MOFs (Metal-Organic Frameworks) leverage symmetrical pentacarboxylate ligands for enhanced catalytic reduction of nitrophenol, showcasing the role of these compounds in creating efficient catalyst supports (Xue-Qian Wu et al., 2017).
Synthetic Chemistry
The synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes illustrates the utility of 3-Chloro-5-(pentafluorosulfur)benzoic acid derivatives in the introduction of fluorine-containing substituents into aromatic compounds. This process facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups (A. M. Sipyagin et al., 2004).
Material Science
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) demonstrates the application of benzoic acid derivatives in material science. These probes selectively detect highly reactive oxygen species, such as hydroxyl radicals, highlighting the potential of 3-Chloro-5-(pentafluorosulfur)benzoic acid derivatives in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).
Organic Synthesis
The high-yield synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives from NO2-derivatives showcases their importance in organic synthesis. These processes involve several steps, including reduction, bromination, and oxidation, culminating in the synthesis of benzoic acids with detailed structural characterization (C. Zarantonello et al., 2007).
Chemical Reactions and Methodologies
Research into chlorosulfonic acid as a catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles represents another application, showcasing a practical and economically attractive protocol for synthesizing complex organic molecules (N. V. Shitole et al., 2016).
properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCPMZEYUIRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(pentafluorosulfur)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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